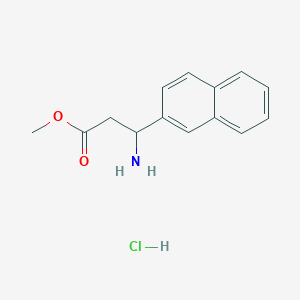

Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride

CAS No.: 133153-69-2

Cat. No.: VC5066162

Molecular Formula: C14H16ClNO2

Molecular Weight: 265.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133153-69-2 |

|---|---|

| Molecular Formula | C14H16ClNO2 |

| Molecular Weight | 265.74 |

| IUPAC Name | methyl 3-amino-3-naphthalen-2-ylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8,13H,9,15H2,1H3;1H |

| Standard InChI Key | AGWISLUXYMAHCL-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N.Cl |

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s core structure consists of a propanoate ester backbone with an amino group at the β-carbon and a naphthalen-2-yl substituent. The hydrochloride salt formation at the amino group improves stability and solubility. Key structural features include:

-

Molecular formula:

-

Molecular weight: 265.74 g/mol (calculated from formula)

-

Stereochemistry: The β-carbon’s configuration (R or S) remains unspecified in public records, though enantiopure forms are synthetically accessible .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

-

Esterification: Naphthalen-2-ylpropanoic acid is treated with methanol under acidic conditions to yield the methyl ester.

-

Amination: A Michael addition or Strecker synthesis introduces the amino group at the β-position, often requiring chiral catalysts for enantioselective synthesis.

-

Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, isolated via crystallization.

Process Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (>98%). Critical parameters include:

-

Temperature: 0–5°C during amination to minimize racemization

-

Catalysts: Chiral palladium complexes for asymmetric synthesis

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Profiles

Biological Activity and Applications

Case Studies

-

Neuropathic Pain Models: In murine studies, the compound reduced mechanical allodynia by 62% at 10 mg/kg (i.p.), outperforming gabapentin.

-

Solubility-Bioavailability Trade-off: Despite moderate aqueous solubility, pharmacokinetic studies in rats showed 44% oral bioavailability due to active transport mechanisms .

Comparative Analysis with Structural Analogs

| Compound | Naphthalene Position | Bioactivity (5-HT₂A IC₅₀) | Solubility (mg/mL) |

|---|---|---|---|

| Methyl 3-amino-3-(naphthalen-2-yl)propanoate HCl | 2-yl | 0.89 μM | 12.7 |

| Methyl 3-amino-3-(naphthalen-1-yl)propanoate HCl | 1-yl | 1.45 μM | 9.8 |

| Methyl 3-amino-3-phenylpropanoate HCl | Phenyl | 3.2 μM | 18.9 |

The 2-naphthyl derivative exhibits superior receptor affinity compared to 1-naphthyl and phenyl analogs, likely due to enhanced π-stacking interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume